![molecular formula C23H31NO B3916065 N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3916065.png)
N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
Overview
Description
N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine typically involves multiple steps:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the benzyl groups: Benzylation reactions are carried out using benzyl halides in the presence of a base.
Attachment of the ethanamine moiety: This step involves the reaction of the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4-dinitrobenzenesulfonamide
- 3,4-dihydro-2H-pyran
- 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
Uniqueness
N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyran ring and multiple benzyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-(4-benzyl-2,2-dimethyloxan-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-22(2)19-23(14-16-25-22,17-20-9-5-3-6-10-20)13-15-24-18-21-11-7-4-8-12-21/h3-12,24H,13-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWIGVOOLPSOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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